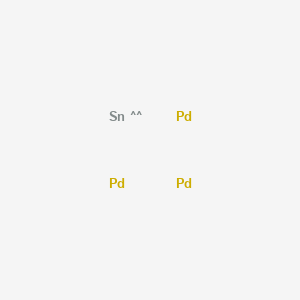
(1R,9aS)-Octahydro-2H-quinolizin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,9aS)-Octahydro-2H-quinolizin-1-ol is a bicyclic organic compound that belongs to the class of quinolizidines. This compound is characterized by its unique structure, which includes a hydroxyl group attached to the first carbon of the octahydroquinolizine ring system. The stereochemistry of the compound is defined by the (1R,9aS) configuration, indicating the specific spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9aS)-Octahydro-2H-quinolizin-1-ol typically involves the reduction of quinolizidine derivatives. One common method includes the catalytic hydrogenation of quinolizidine precursors under high pressure and temperature conditions. The reaction is often carried out in the presence of a palladium or platinum catalyst to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced reactor designs and continuous flow systems to ensure efficient production. The use of high-pressure hydrogen gas and robust catalysts is essential to achieve the desired product on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,9aS)-Octahydro-2H-quinolizin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinolizidinone derivatives.
Reduction: Formation of fully saturated quinolizidine derivatives.
Substitution: Formation of various substituted quinolizidine compounds.
Applications De Recherche Scientifique
(1R,9aS)-Octahydro-2H-quinolizin-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,9aS)-Octahydro-2H-quinolizin-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,9aS)-Octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate
- (1R,9aS)-Octahydro-2H-quinolizin-1-ylmethyl β-alaninate
- (1R,9aS)-Octahydro-2H-quinolizin-1-ylmethyl (2-thienylcarbonyl)carbamate
Uniqueness
(1R,9aS)-Octahydro-2H-quinolizin-1-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
10447-19-5 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
(1R,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8-9,11H,1-7H2/t8-,9+/m0/s1 |
Clé InChI |
MTVNMVKUNMOINI-DTWKUNHWSA-N |
SMILES isomérique |
C1CCN2CCC[C@H]([C@@H]2C1)O |
SMILES canonique |
C1CCN2CCCC(C2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


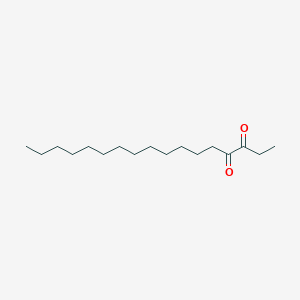
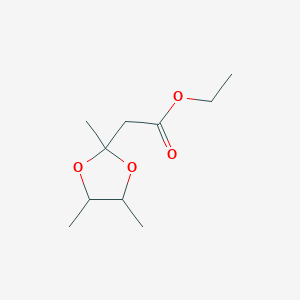
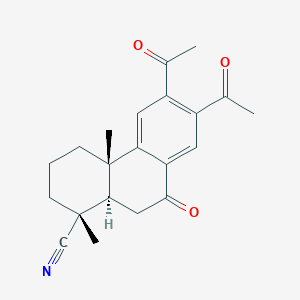

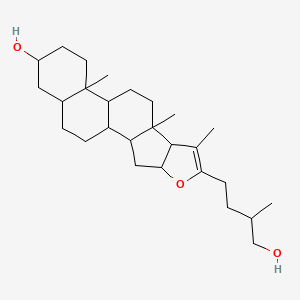


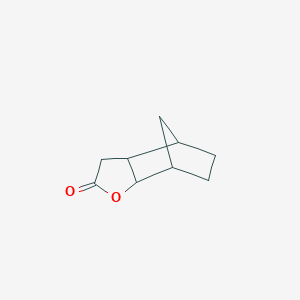
![2,2'-Sulfanediylbis[N'-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide]](/img/structure/B14729329.png)
![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)

-lambda~5~-phosphane](/img/structure/B14729354.png)

